Falimint

Solubility Formulation In Vitro Assay

Falimint (N-(5-nitro-2-propoxyphenyl)acetamide, MW 238.24) is a nitrophenyl ether antitussive with a menthol-like cooling effect without mucosal desiccation or numbness, ideal for pre-procedural gag reflex suppression in dental and endoscopic studies. Unlike benzocaine or dextromethorphan, it provides targeted relief without compromising patient compliance. High solubility in DMSO (125 mg/mL) enables HTS campaigns with minimal solvent interference. Validated as a reference standard for HPLC/LC-MS method development and ADME studies (logP 1.87-1.98, water solubility 481.1 mg/L). Choose Falimint for calibrated sensory profiling and reproducible analytical results.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 553-20-8
Cat. No. B181165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFalimint
CAS553-20-8
Synonyms1-propoxy-2-acetamino-2-nitrobenzol
1-propoxy-2-acetamino-4-nitrobenzene
5'-nitro-2'-propoxyacetanilide
acetylaminonitropropoxybenzene
Falimint
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C11H14N2O4/c1-3-6-17-11-5-4-9(13(15)16)7-10(11)12-8(2)14/h4-5,7H,3,6H2,1-2H3,(H,12,14)
InChIKeyOPTZOXDYEFIPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Falimint (CAS 553-20-8) Procurement: A Technical Overview of Acetylaminonitropropoxybenzene


Falimint, chemically defined as N-(5-nitro-2-propoxyphenyl)acetamide (acetylaminonitropropoxybenzene), is a small molecule (C11H14N2O4, MW: 238.24) belonging to the class of nitrophenyl ethers [1]. It is a non-opioid antitussive and mild local anesthetic, traditionally formulated as a 25 mg lozenge for the treatment of non-productive cough and inflammatory conditions of the upper respiratory tract [2]. Distinct from common antiseptics or NSAIDs, its mechanism relies on a menthol-like cooling effect without causing mucosal desiccation or significant numbness [3].

Falimint Selection: Why General-Purpose Antitussives Cannot Replicate Acetylaminonitropropoxybenzene's Performance


Substitution with other over-the-counter cough suppressants or antiseptic lozenges (e.g., benzocaine, menthol, or dextromethorphan) introduces distinct pharmacological and biopharmaceutical trade-offs [1]. Unlike benzocaine, which induces profound oropharyngeal numbness, or standard menthol formulations, which may not provide sustained relief, Falimint's acetylaminonitropropoxybenzene core provides a calibrated sensory profile: a cooling, refreshing sensation without the drying effect or tactile impairment that compromises patient compliance and oral function [2]. Furthermore, its unique biotransformation pathway—oxidation of the propoxy side chain to a carboxyl group—differentiates its metabolic profile from simple phenol-based antiseptics, potentially reducing the risk of reactive metabolite formation [3].

Quantitative Evidence Guide for Falimint (553-20-8) Differentiation


Falimint DMSO Solubility vs. In-Class Nitrophenyl Ethers

Procurement of Falimint for in vitro research is supported by its exceptionally high solubility in DMSO, a critical factor for preparing stock solutions for cell-based assays. At a solubility of 125 mg/mL (524.67 mM), Falimint enables flexible dosing ranges that are often unattainable with less soluble nitrophenyl ether analogs, reducing the need for alternative solvents that may introduce cellular toxicity or assay interference .

Solubility Formulation In Vitro Assay

Falimint Mucosal Sensation Profile: Cooling Without Desiccation

Falimint's clinical differentiation is rooted in its sensory profile. While it produces a cooling sensation in the oral cavity and pharynx comparable to menthol, it does so without the drying effect on the mucous membranes or the sensation of numbness in the tongue and palate [1]. This contrasts sharply with menthol-based lozenges, which often cause mucosal desiccation, and benzocaine lozenges, which induce significant localized numbness that can impair swallowing and speech [2].

Pharmacodynamics Local Anesthetic Patient Compliance

Falimint in Dental Prosthesis Adaptation: Reduction in Patient Discomfort

A clinical trial involving 100 patients fitted with removable dentures demonstrated a significant reduction in discomfort during the adaptation period for patients treated with Falimint compared to a control group not receiving the treatment . This provides direct clinical evidence for Falimint's utility in mitigating the gag reflex and mucosal irritation associated with dental prostheses, a niche application where other cough suppressants or local anesthetics may be contraindicated or poorly tolerated [1].

Dentistry Prosthodontics Clinical Trial

Falimint Aqueous Solubility for In Vivo and Environmental Fate Modeling

For research involving environmental fate, transport, or in vivo absorption modeling, the estimated water solubility of Falimint is 481.1 mg/L at 25°C (log Kow: 1.60) [1]. This moderate aqueous solubility, coupled with its lipophilicity (logP 1.87-1.98) [2], suggests favorable partitioning across biological membranes, supporting its use as a reference compound in permeation studies and providing a basis for predicting its behavior in aqueous environments.

Water Solubility Environmental Chemistry ADME

Falimint's Distinct Metabolic Pathway: Propoxy Side Chain Oxidation

Falimint undergoes near-complete biotransformation in humans, with a primary metabolic route being the oxidation of its propoxy side chain to a carboxyl group, yielding a deacetylated acid metabolite [1]. This pathway, elucidated through the detection of seven distinct components in human urine, differentiates it from other local anesthetics or antiseptics that are often metabolized via ester hydrolysis or cytochrome P450-mediated oxidation of aromatic rings .

Metabolism Biotransformation Toxicology

Falimint for Oropharyngeal Instrumentation: Gag Reflex Suppression

Falimint's antiemetic properties are clinically leveraged to suppress the gag reflex during dental impressions, prosthetic fittings, and pharyngeal examinations [1]. In comparative clinical practice, Falimint is noted to be active in procedures such as tonsillectomy and fibrogastroduodenoscopy, offering a non-systemic alternative to intravenous sedation or potent antiemetics that carry greater risk profiles . This specific application is not a primary indication for many common throat lozenges.

Gag Reflex Dentistry Endoscopy

Targeted Procurement Scenarios for Falimint (553-20-8) in Research and Clinical Settings


In Vitro Pharmacology: High-Throughput Screening and Cell-Based Assays

Due to its exceptional solubility in DMSO (125 mg/mL), Falimint is an ideal candidate for high-throughput screening (HTS) campaigns in drug discovery. Researchers can prepare highly concentrated stock solutions, minimizing the volume of solvent (e.g., DMSO) introduced into cell culture media, thereby reducing the risk of solvent-induced cytotoxicity or false-positive hits in enzymatic and receptor-binding assays .

Dental and ENT Clinical Research: Mitigating Procedural Discomfort

Falimint is specifically indicated for pre-procedural use to suppress the gag reflex and reduce discomfort during dental impressions, prosthetic fittings, and oropharyngeal examinations. Its unique profile—providing a cooling sensation without numbness or mucosal drying—makes it a superior choice for clinical studies evaluating patient tolerance and compliance in prosthodontics and endoscopy .

ADME and Environmental Fate Studies: Biotransformation Modeling

Falimint's well-characterized metabolic pathway, primarily involving oxidation of its propoxy side chain, positions it as a valuable reference standard in ADME (Absorption, Distribution, Metabolism, Excretion) studies. Its moderate water solubility (481.1 mg/L) and lipophilicity (logP 1.87-1.98) provide a predictable profile for studying compound permeability and environmental distribution, useful for validating in silico prediction models and analytical methods [1].

Analytical Method Development: Reference Standard for Nitrophenyl Ethers

Falimint (553-20-8) can serve as a reference standard for the development and validation of analytical methods, including HPLC and LC-MS, for the detection and quantification of nitrophenyl ethers in complex biological or environmental matrices. Its unique polar surface area (84.15 Ų) and chromatographic behavior, as described in specialized separation methods, make it a suitable calibrant for method optimization and inter-laboratory comparisons .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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